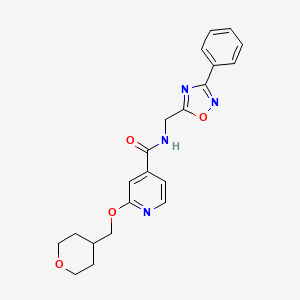

N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide is a useful research compound. Its molecular formula is C21H22N4O4 and its molecular weight is 394.431. The purity is usually 95%.

BenchChem offers high-quality N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “2-[(oxan-4-yl)methoxy]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyridine-4-carboxamide”, also known as “N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide”.

Anticancer Applications

The compound’s structure includes a 1,2,4-oxadiazole moiety, which has been extensively studied for its anticancer properties. These compounds can induce apoptosis in cancer cells and inhibit tumor growth by interfering with DNA synthesis and function . The presence of the pyridine and phenyl groups enhances its ability to interact with biological targets, making it a promising candidate for developing new anticancer drugs.

Antimicrobial Activity

1,2,4-Oxadiazole derivatives are known for their broad-spectrum antimicrobial activities. This compound can be effective against various bacterial and fungal strains by disrupting cell wall synthesis or interfering with microbial DNA replication . Its unique structure allows it to be a potential lead compound in the development of new antibiotics, especially in the face of rising antibiotic resistance.

Anti-inflammatory Properties

The compound’s ability to modulate inflammatory pathways makes it a potential candidate for treating inflammatory diseases. The oxadiazole ring can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, which are key factors in the pathogenesis of inflammatory conditions . This application is particularly relevant for diseases such as rheumatoid arthritis and inflammatory bowel disease.

Antiviral Applications

Research has shown that 1,2,4-oxadiazole derivatives can exhibit antiviral activity by inhibiting viral replication and entry into host cells . This compound could be explored for its potential to treat viral infections, including those caused by influenza, HIV, and coronaviruses. Its ability to interfere with viral enzymes and proteins makes it a valuable candidate for antiviral drug development.

Agricultural Applications

In agriculture, this compound can be used as a pesticide or herbicide due to its ability to disrupt the growth and development of pests and weeds . Its chemical structure allows it to be effective at low concentrations, reducing the environmental impact compared to traditional pesticides. This application is crucial for improving crop yields and ensuring food security.

Neurological Applications

The compound’s interaction with neurological pathways suggests its potential use in treating neurological disorders. It can modulate neurotransmitter levels and protect neurons from oxidative damage, making it a candidate for treating conditions such as Alzheimer’s disease and epilepsy . The presence of the pyridine ring enhances its ability to cross the blood-brain barrier, increasing its efficacy in neurological applications.

Cardiovascular Applications

1,2,4-Oxadiazole derivatives have been studied for their cardiovascular benefits, including vasodilation and antihypertensive effects . This compound can help in managing blood pressure and improving heart health by relaxing blood vessels and reducing oxidative stress in cardiovascular tissues. Its potential to be developed into cardiovascular drugs could address the growing prevalence of heart diseases.

Material Science Applications

Beyond biological applications, this compound can be used in material science for developing new polymers and materials with unique properties . Its stability and reactivity make it suitable for creating materials with specific mechanical, thermal, and chemical properties. This application is valuable in industries such as electronics, aerospace, and construction.

These diverse applications highlight the compound’s versatility and potential in various fields of scientific research. Each application leverages different aspects of its chemical structure, making it a valuable subject for further study and development.

Oxadiazoles: moiety to synthesis and utilize A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents Design, synthesis, and biological activity of novel 1,2,4-oxadiazole

Propriétés

IUPAC Name |

2-(oxan-4-ylmethoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4/c26-21(23-13-19-24-20(25-29-19)16-4-2-1-3-5-16)17-6-9-22-18(12-17)28-14-15-7-10-27-11-8-15/h1-6,9,12,15H,7-8,10-11,13-14H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEZMOZDYWMEGBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1COC2=NC=CC(=C2)C(=O)NCC3=NC(=NO3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6-(chloromethyl)-4-[2-(difluoromethoxy)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2841086.png)

![(E)-2-amino-1-((3-methylbenzylidene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2841092.png)

![3-(9H-Fluoren-9-ylmethoxycarbonyl)-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B2841094.png)

![[(3S)-2,2-Dimethylthiomorpholin-3-yl]methanol;hydrochloride](/img/structure/B2841099.png)

![4-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2841108.png)

![N-(3-morpholinopropyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2841109.png)